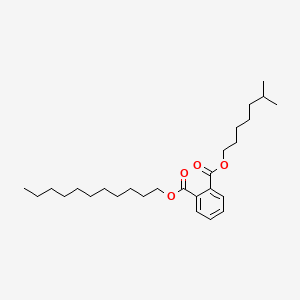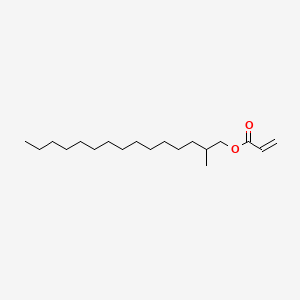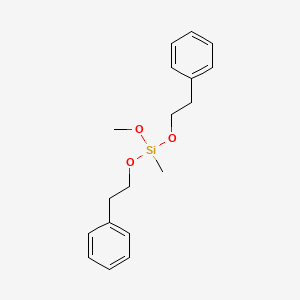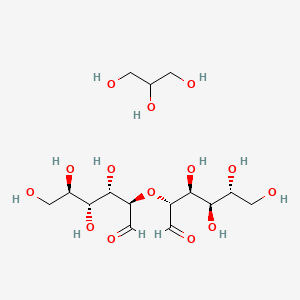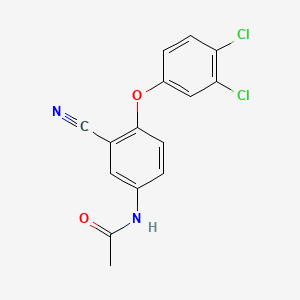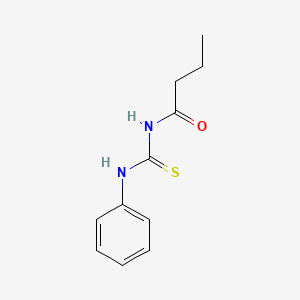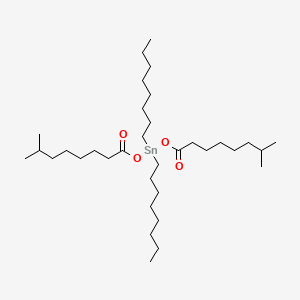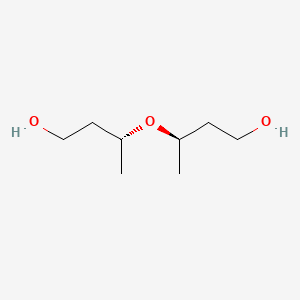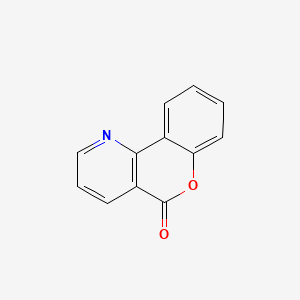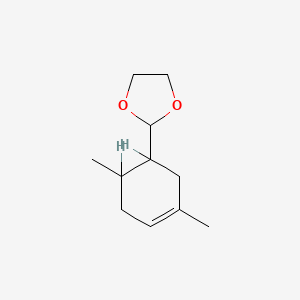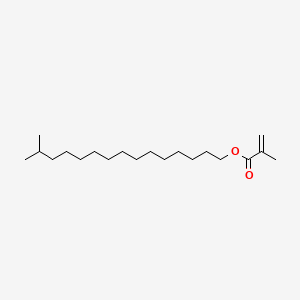
4-Hydroxy-2-butanone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-butanone thiosemicarbazone is a compound derived from the reaction of 4-hydroxy-2-butanone with thiosemicarbazide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-butanone thiosemicarbazone typically involves the reaction of 4-hydroxy-2-butanone with thiosemicarbazide under acidic or neutral conditions. The reaction proceeds through the formation of an imine bond between the carbonyl group of 4-hydroxy-2-butanone and the amino group of thiosemicarbazide, resulting in the formation of the thiosemicarbazone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 4-Hydroxy-2-butanone thiosemicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .
科学研究应用
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Thiosemicarbazone derivatives, including 4-hydroxy-2-butanone thiosemicarbazone, have shown potential anticancer properties.
Industry: The compound is used in the synthesis of other pharmaceutical intermediates and fine chemicals.
作用机制
The mechanism of action of 4-hydroxy-2-butanone thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that interfere with the function of metalloproteins. This chelation can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound may induce oxidative stress in cells, further contributing to its antimicrobial and anticancer activities .
相似化合物的比较
4-Hydroxy-2-butanone: A precursor in the synthesis of 4-hydroxy-2-butanone thiosemicarbazone, known for its use in organic synthesis.
Thiosemicarbazide: The parent compound used to synthesize various thiosemicarbazone derivatives.
Other Thiosemicarbazones: Compounds such as 2-acetylpyridine thiosemicarbazone and salicylaldehyde thiosemicarbazone, which also exhibit significant biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both 4-hydroxy-2-butanone and thiosemicarbazide. This unique combination enhances its ability to form stable metal complexes and exhibit diverse biological activities .
属性
CAS 编号 |
13349-19-4 |
|---|---|
分子式 |
C5H11N3OS |
分子量 |
161.23 g/mol |
IUPAC 名称 |
[(E)-4-hydroxybutan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3OS/c1-4(2-3-9)7-8-5(6)10/h9H,2-3H2,1H3,(H3,6,8,10)/b7-4+ |
InChI 键 |
YVSVACHPRHKOBL-QPJJXVBHSA-N |
手性 SMILES |
C/C(=N\NC(=S)N)/CCO |
规范 SMILES |
CC(=NNC(=S)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


